Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate
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Overview
Description
Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate is a chemical compound with the molecular formula C11H16O3SSi. It is a type of organosilicon compound that contains both silicon and sulfur atoms in its structure. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate typically involves the reaction of dimethyl(phenyl)silanol with prop-2-ene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, thereby ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate involves its ability to form stable bonds with various functional groups. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The silicon atom in the compound can also participate in forming strong Si-O bonds, which are crucial in protecting group chemistry.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl(phenyl)silyl chloride
- Dimethyl(phenyl)silanol
- Prop-2-ene-1-sulfonyl chloride
Uniqueness
Dimethyl(phenyl)silyl prop-2-ene-1-sulfonate is unique due to its dual functionality, combining the properties of both silicon and sulfur-containing groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
62381-58-2 |
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Molecular Formula |
C11H16O3SSi |
Molecular Weight |
256.39 g/mol |
IUPAC Name |
[dimethyl(phenyl)silyl] prop-2-ene-1-sulfonate |
InChI |
InChI=1S/C11H16O3SSi/c1-4-10-15(12,13)14-16(2,3)11-8-6-5-7-9-11/h4-9H,1,10H2,2-3H3 |
InChI Key |
YNCCFNBHBPZQNY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OS(=O)(=O)CC=C |
Origin of Product |
United States |
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